Dotriacontadiene
Description
Dotriacontadiene refers to a class of unsaturated hydrocarbons with 32 carbon atoms and two double bonds. A prominent example is (6R,10R,14E,18E,23R,27R)-2,6,10,14,19,23,27,31-Octamethyl-14,18-dotriacontadiene (CAS 111051-86-6), also known as Lycopadiene . Its molecular formula is C40H78 (molecular weight: 559.06 g/mol), featuring a branched structure with eight methyl groups and conjugated double bonds at positions 14 and 18 .
Properties
CAS No. |
90216-88-9 |
|---|---|
Molecular Formula |
C32H62 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
dotriaconta-1,3-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-32H2,2H3 |
InChI Key |
TZYYOWPBOVRYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontadiene can be synthesized through several methods:
Segmentation Freezing from Full Cut Naphtha: This method involves isolating this compound by freezing and separating it from a mixture of hydrocarbons.
Symmetrical Reaction of Normal Paraffin: This method uses a symmetrical reaction to prepare this compound from normal paraffin.
Reduction of Iodo Laccerane: In this method, iodo laccerane is used as a raw material and undergoes a reduction reaction to produce this compound.
Industrial Production Methods: The industrial production of this compound often involves the purification of distillation residues. Strong oxidizing agents are used to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Dotriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Dotriacontadiene has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the formation of biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of dotriacontadiene involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with lipid bilayers and proteins within biological membranes.
Pathways Involved: It can influence membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares Dotriacontadiene with three structurally related compounds: Dotriacontane (saturated alkane), 1-Dotriacontene (mono-unsaturated alkene), and a polyfunctional derivative (17,28-Dotriacontadiene-2,4,6,15,31-pentayne-1,8,30-triol).
Physical and Thermodynamic Properties
- This compound: Limited thermodynamic data are available, but its branched structure and conjugated double bonds suggest lower melting points compared to linear alkanes.
- Dotriacontane : Exhibits a high melting point (~343.5 K) and enthalpy of fusion (Δfus S = 222.93 J/mol·K) due to its saturated, linear structure .
- 1-Dotriacontene : Lower melting point than Dotriacontane due to reduced van der Waals interactions from a single double bond .
- Pentayne-triol derivative : Polar hydroxyl groups and triple bonds increase solubility in polar solvents but reduce thermal stability .
Analytical Challenges and Methodologies
Characterizing this compound and its analogs requires advanced techniques:
- Chromatography : Gas chromatography-mass spectrometry (GC-MS) with capillary columns (e.g., OV-1 phase) effectively separates long-chain hydrocarbons .
- Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy resolve structural features like double-bond positions and methyl branching .
- Challenges : Extraction and purification of branched or polyfunctional derivatives (e.g., pentayne-triol) may alter their native structure, complicating analysis .
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